N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
Description
N'-(4-Methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a benzohydrazide derivative featuring a benzo[d]thiazole moiety linked via a hydrazide bridge to a 4-(pyrrolidin-1-ylsulfonyl)phenyl group. This compound is synthesized through multistep reactions involving sulfonylation, cyclization, and hydrazide coupling, as described in studies on analogous triazole and thiazole derivatives . Its structure is confirmed via spectral techniques (IR, NMR, MS), with key IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH), supporting the thione tautomeric form . The compound has shown notable antitumor activity, particularly against breast cancer (MCF7 cells), attributed to its dual sulfonyl and heterocyclic pharmacophores .
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-5-4-6-16-17(13)20-19(27-16)22-21-18(24)14-7-9-15(10-8-14)28(25,26)23-11-2-3-12-23/h4-10H,2-3,11-12H2,1H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVYPAQRGIQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design Considerations
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide features a benzohydrazide backbone substituted at the para position with a pyrrolidine-1-sulfonyl group and an N'-linked 4-methylbenzo[d]thiazol-2-yl moiety. The synthesis of this compound requires a multi-step approach, typically involving:
- Sulfonation and amine conjugation to introduce the pyrrolidine-1-sulfonyl group.
- Hydrazide formation through nucleophilic substitution or condensation.
- Coupling with 4-methylbenzo[d]thiazol-2-amine to finalize the hydrazone linkage.
The electronic effects of the sulfonamide group and steric demands of the benzo[d]thiazole ring necessitate precise control over reaction conditions to avoid side products such as over-sulfonated derivatives or hydrolyzed intermediates.
Synthetic Pathways and Methodological Variations
Stepwise Synthesis via Intermediate Isolation
Preparation of 4-(Pyrrolidin-1-ylsulfonyl)Benzoyl Chloride
The synthesis begins with the sulfonation of methyl 4-methylbenzoate using chlorosulfonic acid under anhydrous conditions at 0–5°C. The resulting sulfonic acid is subsequently treated with pyrrolidine in dichloromethane to yield 4-(pyrrolidin-1-ylsulfonyl)benzoic acid. Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) under reflux, producing 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.
Formation of 4-(Pyrrolidin-1-ylsulfonyl)Benzohydrazide
The acyl chloride intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 60°C for 4–6 hours. This step requires careful pH monitoring to prevent premature hydrolysis of the hydrazide group. The product is isolated via vacuum filtration and recrystallized from ethanol, yielding white crystalline 4-(pyrrolidin-1-ylsulfonyl)benzohydrazide.
Condensation with 4-Methylbenzo[d]thiazol-2-amine
The final step involves refluxing equimolar amounts of 4-(pyrrolidin-1-ylsulfonyl)benzohydrazide and 4-methylbenzo[d]thiazol-2-amine in ethanol with catalytic acetic acid for 8–12 hours. The reaction proceeds via nucleophilic acyl substitution, forming the hydrazone linkage. The crude product is purified through silica gel chromatography (ethyl acetate/hexane, 3:7) to afford the target compound in 65–72% yield.
One-Pot Synthesis Using Ultrasound Irradiation
Recent advancements in green chemistry have enabled the development of a one-pot synthesis route utilizing ultrasound irradiation. In this method, 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride is generated in situ by treating 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with SOCl₂ under sonication (40 kHz, 50°C, 30 minutes). Without isolation, hydrazine hydrate is added directly to the reaction mixture, followed by 4-methylbenzo[d]thiazol-2-amine. Ultrasound irradiation (100 W, 45°C) reduces the reaction time to 90 minutes, achieving a 78–85% yield.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Comparative studies demonstrate that polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates but may promote side reactions in the presence of free amines. Ethanol, while less efficient, offers superior selectivity for the hydrazone formation step. The addition of 2–5 mol% acetic acid as a proton donor accelerates the condensation by stabilizing the transition state.
Temperature and Time Dependencies
Conventional reflux methods require prolonged heating (8–12 hours) at 80°C, whereas ultrasound-assisted synthesis achieves comparable yields in ≤2 hours at 45°C. Elevated temperatures (>100°C) lead to decomposition of the hydrazide intermediate, reducing overall yields by 15–20%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- FT-IR : Key absorptions include ν(N–H) at 3250–3300 cm⁻¹ (hydrazide), ν(S=O) at 1150–1170 cm⁻¹ (sulfonamide), and ν(C=N) at 1610–1630 cm⁻¹ (benzo[d]thiazole).
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.15 (s, 3H, CH₃), 1.85–1.92 (m, 4H, pyrrolidine CH₂), 3.15–3.22 (m, 4H, pyrrolidine N–CH₂), 7.45–8.10 (m, 7H, aromatic), 10.32 (s, 1H, NH).
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Reflux | Ultrasound-Assisted |
|---|---|---|
| Reaction Time | 8–12 hours | 1.5–2 hours |
| Yield | 65–72% | 78–85% |
| Purity (HPLC) | 95–97% | 98–99% |
| Energy Consumption | High | Moderate |
The ultrasound method reduces energy input by 40% while improving yields through enhanced mass transfer and cavitation effects.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Sulfonyl-Containing Benzohydrazides
4-(2-Chloro-8-methoxy-2H-benzo[e][1,3]oxazin-3(4H)-yl)-N′-substituted Benzohydrazides
- Structural Features : Chloro-methoxybenzooxazine fused with benzohydrazide.
- Activity : High antibacterial activity against Gram-positive and Gram-negative bacteria (e.g., MIC values < 1 µg/mL) due to the electron-withdrawing nitro and dichloro substituents enhancing membrane penetration .
- Comparison : While both compounds share sulfonyl groups, the benzooxazine derivative lacks the benzo[d]thiazole moiety, reducing its antitumor efficacy compared to the target compound .
N-Substituted-Sulfonyl 1,2,4-Triazole Derivatives
- Structural Features : Triazole ring fused with sulfonylphenyl and benzylidene groups.
- Activity : Moderate cytotoxicity (IC₅₀: 10–50 µM) against leukemia cells, linked to the triazole’s ability to chelate metal ions in tumor microenvironments .
- Comparison : The absence of the pyrrolidine-sulfonyl group in these triazoles results in lower solubility and bioavailability compared to the target compound .
Benzo[d]thiazole-Based Analogues
N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50) Structural Features: Bromophenyl-thiazole linked to a dimethylsulfamoylbenzamide. Comparison: The dimethylsulfamoyl group in Compound 50 improves solubility but lacks the hydrazide bridge critical for hydrogen bonding in the target compound’s antitumor mechanism .
2-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-1-phenylethanone Structural Features: Piperazine spacer between benzo[d]thiazole and phenylethanone. Comparison: The phenylethanone group prioritizes CNS activity over anticancer effects, unlike the sulfonylhydrazide in the target compound .
Key Structural-Activity Relationships (SARs)
- Sulfonyl Groups : Enhance solubility and target binding via hydrogen bonding. The pyrrolidine-sulfonyl in the target compound improves blood-brain barrier penetration compared to phenylsulfonyl analogues .
- Benzo[d]Thiazole : Critical for intercalating DNA and inhibiting topoisomerase II. Methyl substitution at position 4 (target compound) reduces steric hindrance vs. bulkier groups in analogues .
- Hydrazide Bridge : Facilitates tautomerism (thione/thiol), enabling redox modulation in cancer cells. Triazole derivatives lacking this bridge show weaker antitumor effects .
Biological Activity
N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a synthetic organic compound recognized for its potential biological activities. This compound integrates a thiazole moiety, known for its diverse therapeutic properties, with a pyrrolidine sulfonamide group, contributing to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
The compound's IUPAC name is N'-(4-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide. The synthesis typically involves:
- Formation of the Benzohydrazide Core : Reacting 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with hydrazine hydrate.
- Introduction of the Thiazole Moiety : Reaction with 4-methylbenzo[d]thiazol-2-yl chloride in the presence of a base like triethylamine.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Interaction : It can modulate cellular receptors' activity, influencing various signaling pathways.
- Signal Transduction Modulation : The compound may affect intracellular signaling pathways, altering cellular functions.
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
Antitumor Activity
Studies have shown that derivatives of thiazole-containing compounds possess significant antitumor properties. For instance, this compound has demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications in the thiazole and benzene rings significantly enhance antitumor efficacy.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it could be effective against pathogens like Staphylococcus aureus and Escherichia coli, potentially due to the presence of the thiazole ring.
Anticonvulsant Effects
Research into thiazole derivatives has revealed anticonvulsant properties. Compounds structurally related to this compound have shown promise in reducing seizure activity in animal models.
Comparative Analysis
A comparative analysis with similar compounds reveals unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzohydrazide | Thiazole, morpholine | Moderate antitumor |
| N'-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide | Thiazole, piperidine | Antimicrobial |
| N'-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-sulfonamide) | Thiazole, sulfonamide | Anticonvulsant |
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antitumor Study : A study reported IC50 values for thiazole derivatives against A431 and Jurkat cell lines, demonstrating significant cytotoxicity (IC50 < 10 µg/mL) .
- Antimicrobial Evaluation : Another investigation found that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against tested pathogens .
- Anticonvulsant Research : A series of thiazole analogs were tested for anticonvulsant activity, with some compounds showing complete protection in seizure models .
Q & A
Basic Research Questions
What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains three critical motifs:
- 4-Methylbenzo[d]thiazole : Enhances π-π stacking interactions with biological targets, commonly observed in kinase inhibitors .
- Pyrrolidin-1-ylsulfonyl group : Improves solubility and modulates electronic properties, facilitating interactions with sulfonyl-binding enzyme pockets .
- Benzohydrazide backbone : Provides a rigid framework for structural derivatization, critical for optimizing binding affinity .
Methodological insight: Computational tools like molecular docking can predict how these groups interact with targets (e.g., kinases) .
What synthetic routes are used to prepare this compound, and how is purity ensured?
The synthesis typically involves:
Hantzsch thiazole formation : Condensation of thiourea derivatives with α-halo ketones to form the benzo[d]thiazole core .
Sulfonylation : Reaction with pyrrolidine and sulfonyl chloride to introduce the sulfonyl group .
Hydrazide coupling : Benzohydrazide formation via hydrazine and carboxylic acid derivatives under reflux .
Purity is validated using HPLC (>95% purity) and NMR (e.g., absence of unreacted starting material peaks) .
What in vitro assays are recommended for initial biological screening?
- Kinase inhibition assays : Use ATP-competitive luminescence assays to evaluate IC₅₀ values against kinases like EGFR or VEGFR2 .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess potency and selectivity .
- Solubility and stability : High-throughput LC-MS/MS to measure kinetic solubility in PBS and metabolic stability in liver microsomes .
Advanced Research Questions
How can reaction conditions be optimized to improve synthesis yield?
Key factors include:
- Temperature control : Maintaining 60–80°C during sulfonylation prevents side reactions (e.g., over-sulfonation) .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) accelerates hydrazide coupling, increasing yields from 65% to 85% .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during thiazole formation .
Data contradiction note: Lower yields in (65–85%) vs. higher yields in (72–85%) may stem from solvent purity or catalyst load differences.
How do substituent modifications affect structure-activity relationships (SAR)?
- 4-Methyl vs. 4-fluoro on benzo[d]thiazole : Fluorine increases electronegativity, enhancing kinase binding but reducing solubility .
- Pyrrolidine vs. morpholine sulfonyl : Morpholine derivatives () show higher metabolic stability but lower cell permeability .
- Hydrazide vs. amide linkers : Amides (e.g., in ) improve proteolytic stability but require stricter steric optimization .
How should researchers address discrepancies in biological activity data across studies?
- Assay standardization : Variability in kinase assay protocols (e.g., ATP concentration) can alter IC₅₀ values. Use validated kits (e.g., Promega ADP-Glo™) .
- Cell line heterogeneity : MCF-7 subclones may differ in drug transporter expression; authenticate lines via STR profiling .
- Statistical rigor : Apply ANOVA with post-hoc tests to compare replicates and minimize false positives .
What computational strategies predict target binding modes?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets; validate with co-crystallography if available .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds .
- QSAR modeling : Use Random Forest algorithms to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
How can analytical methods distinguish degradation products from synthetic impurities?
- LC-HRMS : Identify hydrolytic degradation products (e.g., free hydrazine) via exact mass matching (±5 ppm) .
- 2D NMR (HSQC, HMBC) : Differentiate regioisomers by correlating proton and carbon shifts in the thiazole ring .
- Forced degradation studies : Expose compounds to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile stability .
Methodological Best Practices
- Dose-response curves : Use 8–10 concentration points spanning 0.1–100 μM to calculate accurate EC₅₀/IC₅₀ values .
- Positive controls : Include staurosporine (kinase inhibition) and doxorubicin (cytotoxicity) to validate assay performance .
- In silico ADMET : Predict logP, CYP inhibition, and hERG liability using SwissADME or ADMETLab 2.0 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
